molecular formula C20H16N2O6 B5059363 5-(3-nitrobenzoyl)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione

5-(3-nitrobenzoyl)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B5059363
M. Wt: 380.3 g/mol
InChI Key: JRLJUBSNTYUYNC-UHFFFAOYSA-N
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Description

5-(3-nitrobenzoyl)-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione, commonly known as NBFI, is a chemical compound that has gained significant attention in scientific research. It has been shown to have potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry.

Mechanism of Action

The mechanism of action of NBFI is not fully understood. However, it has been shown to inhibit the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death, making NBFI a potential anticancer agent. NBFI has also been shown to modulate the immune system by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects
NBFI has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that NBFI has anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
In vivo studies have demonstrated that NBFI has potential as an anticancer agent. It has been shown to inhibit tumor growth in mouse models of breast and lung cancer. It has also been shown to have immunomodulatory effects in mouse models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of NBFI is its versatility. It can be used in a range of applications, from anticancer agents to materials science. Another advantage is its high purity and yield, which makes it ideal for laboratory experiments.
One limitation of NBFI is its toxicity. It has been shown to be toxic to some normal cells, which may limit its potential as an anticancer agent. Another limitation is its limited solubility in water, which may make it difficult to use in some applications.

Future Directions

There are many future directions for the study of NBFI. One area of research is the development of new anticancer agents based on NBFI. Another area of research is the development of new materials with unique optical and electronic properties. In addition, the use of NBFI as a chiral selector for the separation of enantiomers could be further explored. Finally, the mechanism of action of NBFI could be further studied to better understand its potential applications.

Synthesis Methods

The synthesis of NBFI involves the condensation of 3-nitrobenzoyl chloride and tetrahydro-2-furanylmethylamine, followed by cyclization with phthalic anhydride. The resulting product is then purified through recrystallization to obtain pure NBFI. This synthesis method has been optimized to yield high purity and high yield of NBFI.

Scientific Research Applications

NBFI has been extensively studied for its potential application in various fields. In medicinal chemistry, NBFI has been shown to have anticancer activity by inhibiting the enzyme topoisomerase II. It has also been investigated for its potential as an anti-inflammatory agent and as a modulator of the immune system.
In materials science, NBFI has been used as a fluorescent probe for the detection of metal ions. It has also been incorporated into polymer matrices to create materials with unique optical and electronic properties.
In analytical chemistry, NBFI has been used as a chiral selector for the separation of enantiomers. It has also been used as a pH indicator and as a fluorescent probe for the detection of amino acids.

properties

IUPAC Name

5-(3-nitrobenzoyl)-2-(oxolan-2-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c23-18(12-3-1-4-14(9-12)22(26)27)13-6-7-16-17(10-13)20(25)21(19(16)24)11-15-5-2-8-28-15/h1,3-4,6-7,9-10,15H,2,5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLJUBSNTYUYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5752944

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